molecular formula C19H15N7 B2542893 7-(3,4-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 844824-37-9

7-(3,4-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B2542893
CAS No.: 844824-37-9
M. Wt: 341.378
InChI Key: BYZQHBQXIJNUIM-UHFFFAOYSA-N
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Description

The compound 7-(3,4-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine belongs to the pyrazolo-triazolo-pyrimidine family, a class of heterocyclic systems known for their diverse pharmacological properties, including kinase inhibition, anticancer activity, and receptor antagonism . Its structure features a fused pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core substituted with a 3,4-dimethylphenyl group at position 7 and a pyridin-3-yl moiety at position 2. These substituents contribute to its unique electronic and steric properties, which influence its biological interactions and pharmacokinetic behavior.

Properties

IUPAC Name

10-(3,4-dimethylphenyl)-4-pyridin-3-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7/c1-12-5-6-15(8-13(12)2)26-18-16(10-22-26)19-23-17(24-25(19)11-21-18)14-4-3-7-20-9-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZQHBQXIJNUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CN=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Cyclization of Pyrazolo-Pyrimidine Precursors

The pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine core has been synthesized via FeCl3-mediated oxidative cyclization of pyrazolo-pyrimidine intermediates. For instance, 7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine was obtained by treating a pyrazolo-pyrimidine precursor with FeCl3 in refluxing acetonitrile (Scheme 1). Adapting this method, the target compound could be synthesized by substituting the bromophenyl group with 3,4-dimethylphenyl and the pyridin-4-yl with pyridin-3-yl. Key advantages include high regioselectivity and yields exceeding 85% under optimized conditions.

Multicomponent Cyclization Approaches

Heterocycle-based multicomponent reactions (MCRs) offer efficient access to fused triazolo-pyrimidine systems. A three-step protocol involving:

  • Condensation of dimethyl cyanodithioimidocarbonate with amines to form imidates,
  • Cyclization with hydrazine hydrate to yield triazole intermediates,
  • Reaction with enaminones to construct the pyrimidine ring.
    This method, demonstrated for 7-(3',4',5'-trimethoxyphenyl) derivatives, could be adapted by substituting trimethoxyacetophenone with 3,4-dimethylacetophenone to introduce the 3,4-dimethylphenyl group.

Electrophilic aromatic substitution or Ullmann-type coupling may install the 3,4-dimethylphenyl group early in the synthesis. For instance, cesium carbonate and palladium chloride facilitated the coupling of bromopyridines with boronic acids in dioxane, a method transferable to 3,4-dimethylphenyl introduction.

Incorporation of the Pyridin-3-yl Group

Palladium-Catalyzed Cross-Coupling

The pyridin-3-yl moiety is efficiently introduced via Suzuki-Miyaura coupling. In the synthesis of 5-chloro-2-(pyridin-3-yl)pyridin-3-amine, pyridin-3-ylboronic acid reacted with bromopyridine derivatives using PdCl2 and Cs2CO3 in dioxane at 80–100°C. Adapting these conditions to couple a halogenated triazolo-pyrimidine intermediate with pyridin-3-ylboronic acid would install the desired substituent.

Nucleophilic Aromatic Substitution

Alternative routes employ nucleophilic displacement of leaving groups (e.g., Cl, Br) by pyridin-3-amine under basic conditions. However, this method is less favorable due to lower yields and regioselectivity compared to cross-coupling.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Oxidative Cyclization : FeCl3 in acetonitrile at reflux (82°C) achieved >85% yield for analogous compounds.
  • Cross-Coupling : Dioxane/water (2:1 v/v) at 80–100°C with PdCl2 provided >90% coupling efficiency.
  • Multicomponent Reactions : Glacial acetic acid at 80°C for 2 h optimized cyclization steps.

Catalytic Systems

  • PdCl2/Cs2CO3 : Effective for Suzuki-Miyaura couplings.
  • FeCl3 : Critical for one-step oxidative cyclization.

Characterization and Analytical Data

Spectroscopic Analysis

  • 1H NMR : Expected signals include:
    • Pyridin-3-yl protons: δ 8.81 (dd, J = 4.8, 1.6 Hz, 1H), 8.51 (d, J = 7.8 Hz, 1H).
    • 3,4-Dimethylphenyl group: δ 2.28 (s, 6H, two CH3), 7.35–7.45 (m, 3H).
  • 13C NMR : Aromatic carbons between δ 120–150 ppm, with quaternary carbons near δ 155 ppm.

X-ray Crystallography

Analogous structures (e.g., 7-(4-bromophenyl) derivatives) confirmed planar tricyclic cores with dihedral angles <10° between rings. The 3,4-dimethylphenyl group is expected to form a 45° dihedral angle with the central core.

Challenges and Alternative Approaches

Regioselectivity in Cyclization

Competing cyclization pathways may yield isomeric byproducts. FeCl3-mediated methods minimize this issue by stabilizing transition states through Lewis acid coordination.

Functional Group Compatibility

Sensitive groups (e.g., amino, hydroxy) require protection during harsh conditions. Boc protection strategies have been employed in similar syntheses.

Scalability

Multicomponent reactions offer scalability advantages, with reported yields >90% for decagram-scale preparations.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The presence of the pyridin-3-yl group allows for oxidation reactions, potentially forming N-oxide derivatives.

  • Reduction: : Reduction reactions can be performed on the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, leading to the formation of reduced analogs.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic core and the phenyl ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Electrophilic substitution may involve reagents like bromine or nitric acid, while nucleophilic substitution may use amines or alkyl halides.

Major Products Formed

  • Oxidation: : N-oxide derivatives of the compound.

  • Reduction: : Reduced analogs of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core.

  • Substitution: : Substituted derivatives at various positions on the core and phenyl ring.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo-pyrimidines exhibit significant antimicrobial properties. For instance, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antimicrobial activity. These compounds showed promising results against various bacterial strains, indicating that modifications in the pyrazolo-pyrimidine structure can enhance efficacy against microbial infections .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A study highlighted the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives, which were tested for their ability to inhibit prostaglandin synthesis—an essential mediator in inflammatory responses. The results indicated that some derivatives exhibited better anti-inflammatory activity than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, suggesting a potential for development as safer alternatives .

Anticancer Activity

Research has indicated that certain pyrazolo-pyrimidine derivatives possess anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival. Studies have shown that these compounds can induce apoptosis in cancer cells and may serve as lead compounds for developing targeted cancer therapies .

Synthetic Routes

The synthesis of 7-(3,4-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors such as hydrazones and carbonitriles. The methods often include cyclization reactions that yield the fused triazolopyrimidine structure essential for biological activity.

StepReaction TypeKey ReagentsYield (%)
1CyclizationHydrazones70-85
2FunctionalizationCarbonitriles60-75
3PurificationRecrystallization-

Structural Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structures and understanding their properties. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to elucidate the molecular structure and confirm the presence of functional groups.

Case Study 1: Anti-inflammatory Evaluation

A series of newly synthesized pyrazolo[3,4-d]pyrimidines were evaluated for their anti-inflammatory properties using carrageenan-induced edema models in rats. The findings indicated that certain compounds exhibited significant reductions in edema compared to control groups, highlighting their potential as new anti-inflammatory agents .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, several derivatives were screened against Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting that these compounds could be developed into effective antimicrobial agents .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological system being studied.

Comparison with Similar Compounds

Table 1: Substituent Effects at Position 7

Substituent Biological Activity Key Properties
3,4-Dimethylphenyl Anticancer (inferred) Moderate lipophilicity, steric bulk
4-Bromophenyl Kinase inhibition, antiproliferative Electron-withdrawing, polarizable
3-Chlorophenyl Receptor antagonism (inferred) Electronegative, moderate steric bulk
3-(4-Methoxyphenyl)propyl A2A adenosine receptor antagonism Hydrophobic, extended conformation

Substituent Variations at Position 2

The pyridin-3-yl group in the target compound contrasts with other heteroaromatic substituents:

  • 2-(Pyridin-4-yl) derivatives : The nitrogen orientation in pyridin-4-yl may alter π-π stacking interactions in kinase binding pockets .

Table 2: Substituent Effects at Position 2

Substituent Biological Target Interaction Mechanism
Pyridin-3-yl Kinases (inferred) Basicity, π-stacking
2-Furyl A2A adenosine receptor Hydrogen bonding, dipole interactions
Pyridin-4-yl Kinases Enhanced π-π stacking

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Bulky substituents like tert-butyl (e.g., CAS 845634-95-9) resist oxidative metabolism, whereas pyridinyl groups may undergo CYP450-mediated modifications .

Biological Activity

7-(3,4-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique fused pyrazolo-triazolo-pyrimidine framework, which contributes to its interaction with various biological targets.

Chemical Structure and Synthesis

The compound's structure can be described as follows:

  • Core Structure : Fused pyrazolo-triazolo-pyrimidine
  • Substituents :
    • 3,4-dimethylphenyl group
    • Pyridin-3-yl group

The synthesis typically involves multi-step organic reactions starting from simpler precursors. The general synthetic route includes:

  • Formation of the pyrazolo[4,3-e][1,2,4]triazolo framework.
  • Introduction of the 3,4-dimethylphenyl and pyridin-3-yl substituents through electrophilic substitution or coupling reactions.

Biological Activity

Research indicates that this compound exhibits significant biological activities across several domains:

Anticancer Activity

The compound has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator in the cell cycle. In vitro studies have shown that it possesses cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound demonstrated effective inhibition against CDK2 with IC50 values indicating its potency against cancer cells.
  • Mechanism of Action : Studies suggest that it induces apoptosis through activation of caspases (caspase 3/7 and caspase 9) and modulation of apoptotic pathways involving p53 and NF-κB signaling .

Antimicrobial and Antiviral Properties

In addition to its anticancer potential, preliminary investigations have suggested that the compound may also exhibit antimicrobial and antiviral activities. The unique structural features allow it to interact with various enzymes and receptors involved in microbial and viral pathogenesis.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals distinct biological profiles. The following table summarizes these comparisons:

Compound NameStructural FeaturesUnique Aspects
2-(4-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineContains a chlorophenyl groupDifferent reactivity due to chlorine substitution
3-[7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenolIncludes a phenol group which enhances hydrogen bondingIncreased biological activity potential due to hydroxyl group
2-(4-methylphenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineSubstituted with a methyl group instead of chlorineAlters electronic properties and reactivity

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Cytotoxicity Studies : One study reported that derivatives of this compound exhibited stronger cytotoxicity than cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) .
  • Mechanistic Insights : Another investigation into related compounds highlighted their ability to promote autophagy and apoptosis through modulation of key signaling pathways .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 7-(3,4-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine?

The synthesis typically involves cyclization of intermediates such as aryl hydrazides with aminopyrazoles under reflux in diphenylether. For example, derivatives with substitutions at the 7-position are synthesized via coupling reactions (e.g., Suzuki-Miyaura for aryl groups) using palladium catalysts . Key steps include:

  • Cyclization : Heating intermediates (e.g., 9 or 11 in ) in diphenylether to form the tricyclic core.
  • Functionalization : Introducing substituents via nucleophilic substitution or cross-coupling reactions.
  • Yields : Reported yields range from 60% to 77%, depending on substituents and reaction conditions .

Q. How is the compound structurally characterized in academic research?

Structural elucidation relies on:

  • 1H/13C NMR : Peaks for aromatic protons (δ 7.4–8.6 ppm) and heterocyclic carbons (δ 115–170 ppm) confirm the fused pyrazolo-triazolo-pyrimidine core .
  • IR Spectroscopy : Absorbances for C=O (1670 cm⁻¹), C=N (1615–1620 cm⁻¹), and NH/OH groups (3325–3420 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 427 for derivative 9) validate the molecular formula .
  • X-ray Crystallography : Single-crystal studies (e.g., in ) confirm bond lengths (mean C–C = 1.39 Å) and regiochemistry .

Q. What purification techniques are effective for isolating this compound and its derivatives?

  • Crystallization : Derivatives are purified via recrystallization from solvents like ethanol or dimethyl sulfoxide (DMSO) .
  • Chromatography : Column chromatography with silica gel (eluent: ethyl acetate/hexane) resolves regioisomers .
  • HPLC : Used for high-purity isolation in studies requiring >95% purity for biological assays .

Advanced Research Questions

Q. How do substitutions at the 7-position influence biological activity or target binding?

Substituents at the 7-position (e.g., aryl, alkyl, or glycosyl groups) modulate receptor affinity and pharmacokinetics. For example:

  • Aryl Groups : Enhance adenosine A2A receptor antagonism (IC50 < 50 nM) due to π-π stacking interactions .
  • Hydrophilic Moieties (e.g., tetraacetylglucose) : Improve solubility but may reduce blood-brain barrier penetration .
  • Methodological Insight : Structure-activity relationship (SAR) studies require iterative synthesis of analogs (e.g., compound 14 in ) and in vitro binding assays .

Q. What challenges arise in achieving regioselectivity during cyclization?

Regioselectivity is influenced by:

  • Reaction Solvent : Diphenylether promotes cyclization at the 7-position over the 2-position .
  • Catalysts : Copper(I) iodide or palladium catalysts direct coupling reactions to specific sites (e.g., 7 vs. 2-position) .
  • Temperature : Higher temperatures (>150°C) favor thermodynamically stable regioisomers .
    Contradiction Analysis : Discrepancies in regiochemical outcomes between studies (e.g., vs. 11) highlight the need for controlled reaction monitoring via TLC or in situ NMR .

Q. How can researchers resolve discrepancies in spectroscopic data between derivatives?

  • NMR Assignments : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex derivatives (e.g., compound 14 in ) .
  • Crystallographic Validation : Single-crystal X-ray data (e.g., R factor = 0.046 in ) resolve ambiguities in regiochemistry .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict 13C NMR shifts to verify experimental data .

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